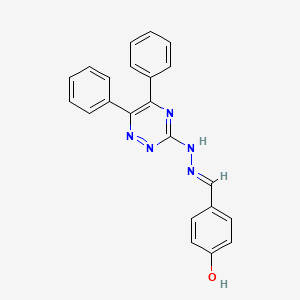
4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan” is a chemical compound with the molecular formula C6H7N3O2 . It has a molecular weight of 153.14 g/mol . The compound is also known by other names such as “6,7-Dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime” and "4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one oxime" .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI representation of the molecule is InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2/b7-4+ . The compound has a topological polar surface area of 71.5 Ų .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 153.14 g/mol . It has a computed XLogP3-AA value of 0.5 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has no rotatable bonds . The exact mass of the compound is 153.053826475 g/mol .
Scientific Research Applications
Derivatives of 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan have been synthesized and analyzed for their chemical properties. These derivatives include substances like 8-acetyl-6-hydroxy-7-methylpyrrolo[2,3-e]benzofurazan and 8-ethoxycarbonyl-6-hydroxy-7-methylpyrrolo[2,3-e]benzofurazan, which are formed upon reaction with acetylacetone and acetoacetate, respectively (Samsonov & Volodarskii, 1993).
The compound's reaction with enamines results in derivatives of N-oxides of tetrahydropyrrolo[2,3-e]benzofitrazan. Further treatment with acids leads to the formation of derivatives of indole and 1-hydroxyindole, annelated with the furazan and furoxan rings (Samsonov et al., 1994).
When reacted with acetic anhydride in the presence of an acid, it forms compounds like 4,7-diacetoxy-5-acetamidobenzofurazan, which is used to obtain 4,7-dioxo-5-acetamido-4,7-dihydrobenzofurazan. This synthesized quinone reacts with amines to give corresponding aminoquinones (Samsonov & Volodarskii, 1993).
Derivatives of 4,5,6,7-tetrabromobenzotriazole and 4,5,6,7-tetrabromobenzimidazole, including this compound, have been identified as promising inhibitors of protein kinase CK2 (casein kinase 2). These compounds' inhibitory activity depends on the length of the alkyl chain in their structure (Bretner et al., 2008).
The Semmler-Wolff aromatization of 4-Hydroxyimino-4,5,6,7-tetrahydro[2,1,3]benzoxadiazole and its derivatives has been studied. The resultant amines from this process have been further analyzed for their chemical properties (Samsonov et al., 2010).
Novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized starting from this compound. These heterocycles exhibited broad-spectrum antimicrobial activity against bacterial and fungal strains (Padalkar et al., 2014).
The synthesis and reactivity of 4-Hydroxy(Alkoxy)iminooxazolidin-2-onen have been explored, finding that some derivatives display significant fungicidal activity (Geffken & Riederer, 2001).
Properties
IUPAC Name |
N-(6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQCYPOGJHSLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NO)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is a notable characteristic of the synthesis of 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan as described in the literature?
A1: Contrary to previous literature, reacting the sodium salt of 2-Hydroxyimino-cyclohexanone with hydroxylamine hydrochloride and calcium carbonate yields this compound. [] This contradicts earlier reports and highlights a more convenient synthesis route.
Q2: Can this compound be used as a building block for other heterocyclic compounds?
A2: Yes, research indicates that this compound, also known as 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime, can be utilized in the synthesis of more complex structures. For example, it reacts with acetylene to form 1,2,5-Oxadiazolo[3,4-g]indoles via an annulation reaction. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-2-hydroxybenzaldehyde [5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B604362.png)
![2-Hydroxy-5-methoxybenzaldehyde [5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B604363.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604365.png)
![ethyl 2-{[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B604366.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B604368.png)
![ethyl 2-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B604369.png)
![4,5-dimethyl-2-{[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}-3-thiophenecarbonitrile](/img/structure/B604371.png)
![3-[(2-hydroxybenzylidene)amino]-2-(phenoxymethyl)-4(3H)-quinazolinone](/img/structure/B604372.png)
![3-[(1H-indol-3-ylmethylene)amino]-2-(phenoxymethyl)-4(3H)-quinazolinone](/img/structure/B604373.png)
![3-({2-hydroxy-5-nitrobenzylidene}amino)-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B604374.png)

![ethyl 2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B604380.png)
![3-[(4-methoxyanilino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B604381.png)
![ethyl 4,5-dimethyl-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-thiophenecarboxylate](/img/structure/B604384.png)
